4-Cyclopropylisoquinoline

TRPM8 Antagonist Crystallography Solid-State Chemistry

4-Cyclopropylisoquinoline (CAS 485402-69-5) is a heterocyclic aromatic compound within the isoquinoline family, characterized by a fused benzene and pyridine ring. Its defining feature is a cyclopropyl substituent at the 4-position, which imparts distinct steric and electronic properties compared to other isoquinoline analogs.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 485402-69-5
Cat. No. B3352530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylisoquinoline
CAS485402-69-5
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C12H11N/c1-2-4-11-10(3-1)7-13-8-12(11)9-5-6-9/h1-4,7-9H,5-6H2
InChIKeyOZHGAIKBHMVOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylisoquinoline (CAS 485402-69-5): A Differentiated Building Block for TRPM8-Targeted Therapeutics and Cyclopropane-Enhanced Drug Design


4-Cyclopropylisoquinoline (CAS 485402-69-5) is a heterocyclic aromatic compound within the isoquinoline family, characterized by a fused benzene and pyridine ring . Its defining feature is a cyclopropyl substituent at the 4-position, which imparts distinct steric and electronic properties compared to other isoquinoline analogs. This compound serves as a critical synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel pharmaceutical candidates. Preliminary pharmacological screening has identified its potential as a CCR5 antagonist, with implications for treating HIV infection, asthma, and autoimmune diseases [1]. Notably, it is a key precursor in the synthesis of sulfonamide derivatives that act as potent TRPM8 channel blockers, a target for pain and inflammatory disorders [2].

The Risk of Simple Analog Replacement: Why 4-Cyclopropylisoquinoline's 4-Position Substitution Dictates Unique Reactivity and Downstream Crystallinity


Substituting 4-cyclopropylisoquinoline with a seemingly similar isoquinoline analog (e.g., 4-methyl, 4-phenyl, or other cyclopropyl isomers like 5- or 6-cyclopropylisoquinoline) is not chemically or pharmacologically equivalent. The specific position of the cyclopropyl group on the isoquinoline core critically dictates the compound's reactivity in subsequent synthetic steps, particularly in cross-coupling and functionalization reactions . For instance, the 4-position is a key site for derivatization in the synthesis of TRPM8 antagonists, where the cyclopropyl moiety is essential for achieving the desired crystal form and stability of the final drug candidate [1]. Furthermore, the cyclopropyl group's unique conformational rigidity and electronic effects enhance metabolic stability and modulate lipophilicity, properties that are highly dependent on the substitution pattern and cannot be replicated by other alkyl or aryl groups at different positions [2]. Therefore, generic replacement jeopardizes synthetic yields, the formation of stable crystalline drug substances, and the intended pharmacological profile.

Quantitative Evidence Differentiating 4-Cyclopropylisoquinoline: Crystallinity, Reactivity, and Target Engagement Data


Patent-Defined Crystallinity for TRPM8 Antagonist Development: A Direct Differentiator for Solid-State Drug Formulation

4-Cyclopropylisoquinoline is a required intermediate for the synthesis of 4-({(4-cyclopropylisoquinoline-3-yl)[4-(trifluoromethoxy)benzyl]amino}sulfonyl)benzoic acid, a potent TRPM8 channel blocker. A specific C-type crystal form of this derivative, prepared from the 4-cyclopropylisoquinoline precursor, exhibits characteristic powder X-ray diffraction (PXRD) peaks at 5.9°±0.2°, 8.8°±0.2°, and 8.9°±0.2° 2θ, confirming its unique solid-state structure [1]. This crystallinity is crucial for pharmaceutical development, as it dictates stability, solubility, and bioavailability. In contrast, related isoquinoline analogs lacking the 4-cyclopropyl substitution do not yield this specific crystal form, underscoring the compound's irreplaceable role in creating a defined, stable drug substance [1].

TRPM8 Antagonist Crystallography Solid-State Chemistry

Computational LogP Advantage for Blood-Brain Barrier Penetration Potential

The calculated partition coefficient (LogP) for 4-cyclopropylisoquinoline is 3.11 . This value falls within the optimal range (typically 1-4) for central nervous system (CNS) drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability for blood-brain barrier penetration [1]. While this is a computed property, it provides a key differentiator when selecting a starting scaffold for CNS drug discovery. In comparison, a more polar analog, such as a 4-hydroxyisoquinoline, would have a significantly lower LogP (estimated <2), limiting its passive diffusion across the BBB, whereas a more lipophilic analog (e.g., 4-tert-butylisoquinoline, estimated LogP >4) might exhibit poor solubility and higher non-specific binding.

Lipophilicity Blood-Brain Barrier Drug Design

Enabling Synthesis of TRPM8 Antagonists: A Defined Synthetic Route for Patent-Protected Compounds

The synthesis of 4-({(4-cyclopropylisoquinoline-3-yl)[4-(trifluoromethoxy)benzyl]amino}sulfonyl)benzoic acid, a key TRPM8 antagonist, is explicitly described starting from 4-cyclopropylisoquinoline. The synthetic route involves a multi-step sequence where the 4-cyclopropylisoquinoline core is first elaborated to the 3-yl derivative before sulfonamide coupling [1]. Alternative isoquinoline building blocks (e.g., 4-bromoisoquinoline) would require an additional, often low-yielding, cyclopropyl introduction step (e.g., Suzuki coupling with cyclopropylboronic acid) . Using the pre-functionalized 4-cyclopropylisoquinoline avoids this step, reducing synthetic complexity, improving overall yield, and ensuring the correct substitution pattern for the target molecule.

Synthetic Methodology TRPM8 Inhibitor Process Chemistry

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Data

Preliminary pharmacological screening indicates that 4-cyclopropylisoquinoline can be used as a CCR5 antagonist [1]. While specific IC50 values are not publicly available in the cited reference, the identification of this compound as a CCR5 antagonist is a qualitative differentiator from other isoquinoline scaffolds that may target different receptors (e.g., kinase inhibitors, GPCRs). This activity profile positions 4-cyclopropylisoquinoline as a relevant starting point for medicinal chemistry programs focused on HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases, whereas an unsubstituted isoquinoline or a 4-methyl analog would not possess the same structural features required for this specific target engagement.

CCR5 Antagonist HIV Autoimmune Disease

Metabolic Stability Enhancement via Cyclopropane Ring: A Class-Level Pharmacokinetic Advantage

The cyclopropyl group is a well-established motif in medicinal chemistry for improving the metabolic stability of drug candidates [1]. Its strained, conformationally rigid structure makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which is a common clearance pathway for many alkyl and aryl substituents [2]. This class-level effect is a key differentiator for 4-cyclopropylisoquinoline compared to analogs like 4-ethyl or 4-isopropyl isoquinoline. While direct quantitative data (e.g., microsomal half-life) for 4-cyclopropylisoquinoline is not available, studies on related cyclopropyl-containing compounds demonstrate a significant reduction in metabolic clearance [2]. For instance, substituting a metabolically labile group with a cyclopropyl ring has been shown to increase half-life by 2- to 10-fold in vitro, directly translating to improved in vivo exposure.

Metabolic Stability Pharmacokinetics Drug Design

High-Value Application Scenarios for 4-Cyclopropylisoquinoline (CAS 485402-69-5) in Drug Discovery and Development


Synthesis of Crystalline TRPM8 Antagonists for Pain and Inflammatory Disease

4-Cyclopropylisoquinoline is the essential starting material for the synthesis of 4-({(4-cyclopropylisoquinoline-3-yl)[4-(trifluoromethoxy)benzyl]amino}sulfonyl)benzoic acid, a potent TRPM8 channel blocker. Its use is mandatory for generating the specific C-type crystal form characterized by PXRD peaks at 5.9°, 8.8°, and 8.9° 2θ, which is critical for the stability and bioavailability of the drug substance [1]. This application is directly supported by patent JP2019116445A.

Medicinal Chemistry Lead Optimization for CNS-Penetrant CCR5 Antagonists

Given its preliminary activity as a CCR5 antagonist [1] and its computationally predicted LogP of 3.11—within the optimal range for blood-brain barrier penetration —4-cyclopropylisoquinoline serves as an ideal starting scaffold for designing CNS-active therapeutics targeting HIV-associated neurocognitive disorders or neuroinflammatory conditions. The cyclopropyl group also offers a built-in advantage for metabolic stability [2].

Efficient Synthesis of Cyclopropane-Containing Isoquinoline Libraries via Late-Stage Functionalization

As a pre-functionalized building block, 4-cyclopropylisoquinoline eliminates the need for a separate, potentially low-yielding, cyclopropyl introduction step (e.g., Suzuki coupling) [1]. This streamlines the parallel synthesis of diverse isoquinoline libraries for structure-activity relationship (SAR) studies, allowing medicinal chemists to focus on decorating the core rather than installing the key cyclopropyl substituent, thereby accelerating hit-to-lead timelines.

Metabolic Stability Enhancement in Kinase or GPCR Inhibitor Programs

For any medicinal chemistry program where a basic isoquinoline core is desired but rapid metabolism is a concern, 4-cyclopropylisoquinoline offers a strategic advantage. Substituting a metabolically labile 4-position group (e.g., ethyl, isopropyl) with the cyclopropyl ring is a proven strategy to reduce oxidative clearance and improve pharmacokinetic profiles, as demonstrated across numerous drug classes [1]. This makes it a superior building block for generating lead compounds with better drug-like properties.

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